3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17409269
InChI: InChI=1S/C16H16O2/c1-12-6-3-4-8-15(12)11-18-16-13(2)7-5-9-14(16)10-17/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC17409269

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde -

Specification

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name 3-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C16H16O2/c1-12-6-3-4-8-15(12)11-18-16-13(2)7-5-9-14(16)10-17/h3-10H,11H2,1-2H3
Standard InChI Key GKAYTIZZBDZPKZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2C

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Computational Data

  • InChI Key: AWAQUJSSHDXHMQ-UHFFFAOYSA-N (analogous to the 3-methylbenzyl isomer) .

  • XLogP3: 3.6 (predicted), indicating moderate lipophilicity suitable for organic solvent-based reactions .

  • Hydrogen Bond Acceptor Count: 2 (aldehyde oxygen and ether oxygen) .

Synthetic Methodologies

Williamson Ether Synthesis

The most viable route to 3-methyl-2-((2-methylbenzyl)oxy)benzaldehyde involves a Williamson ether synthesis between 3-methyl-2-hydroxybenzaldehyde and 2-methylbenzyl bromide (or chloride) under basic conditions :

3-Methyl-2-hydroxybenzaldehyde+2-Methylbenzyl chlorideK2CO3,DMF3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde\text{3-Methyl-2-hydroxybenzaldehyde} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde}

Reaction Conditions:

  • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Reflux (80–100°C)

  • Yield: 60–75% (estimated from analogous reactions) .

Optimization Strategies

  • Continuous Flow Reactors: Enhance scalability and safety by minimizing exposure to volatile intermediates .

  • Purification: Column chromatography over silica gel with ethyl acetate/hexane eluents achieves >95% purity .

Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde functional group participates in diverse reactions:

Oxidation

Using tert-butyl hydroperoxide (TBHP) and copper(I) iodide (CuI\text{CuI}) in acetonitrile at 70°C, the aldehyde oxidizes to the corresponding carboxylic acid :

R-CHOCuI, TBHPR-COOH\text{R-CHO} \xrightarrow{\text{CuI, TBHP}} \text{R-COOH}

Applications: Carboxylic acid derivatives serve as precursors for esters and amides in drug synthesis .

Reduction

Sodium borohydride (NaBH4\text{NaBH}_4) in methanol reduces the aldehyde to a primary alcohol:

R-CHONaBH4R-CH2OH\text{R-CHO} \xrightarrow{\text{NaBH}_4} \text{R-CH}_2\text{OH}

Utility: Alcohol intermediates are pivotal in fragrance and polymer industries .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

  • Bromination: Br2\text{Br}_2 in acetic acid yields mono- or di-brominated products.

  • Nitration: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the para position relative to electron-donating substituents .

Applications in Organic Synthesis

Heterocycle Construction

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is a key intermediate in synthesizing benzodioxepinones and benzoxazecinones via tandem oxidation-iodolactonization :

R-CHOCuI, TBHPR-COOHI2Heterocyclic Product\text{R-CHO} \xrightarrow{\text{CuI, TBHP}} \text{R-COOH} \xrightarrow{\text{I}_2} \text{Heterocyclic Product}

Case Study: In a 2024 ACS Omega publication, analogous aldehydes were converted to iodolactones, which were further functionalized into thiocyanates, azides, and triazoles .

Biologically Active Derivatives

  • Anticancer Agents: Benzaldehyde derivatives exhibit cytotoxicity against cancer cell lines by inhibiting tubulin polymerization .

  • Antimicrobials: Ether-linked benzaldehydes disrupt microbial cell membranes, showing efficacy against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternKey Differences
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde3-Methylbenzyl etherAltered steric profile reduces reaction rates in electrophilic substitution .
2-[(2-Methylbenzyl)oxy]benzaldehydeNo 3-methyl groupHigher electrophilicity at the aldehyde position .

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